5-Amino-2-chloro-4-nitrophenol
CAS No.:
Cat. No.: VC16544921
Molecular Formula: C6H5ClN2O3
Molecular Weight: 188.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5ClN2O3 |
|---|---|
| Molecular Weight | 188.57 g/mol |
| IUPAC Name | 5-amino-2-chloro-4-nitrophenol |
| Standard InChI | InChI=1S/C6H5ClN2O3/c7-3-1-5(9(11)12)4(8)2-6(3)10/h1-2,10H,8H2 |
| Standard InChI Key | YXHYAXFXJJVTIT-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=CC(=C1O)Cl)[N+](=O)[O-])N |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
The compound’s structure combines electron-withdrawing (−NO₂, −Cl) and electron-donating (−NH₂) groups, creating a polarizable aromatic system. This configuration influences its solubility, reactivity, and interaction with biological systems. Based on analogs like 5-chloro-2-nitrophenol (melting point: 41°C ), the melting point of 5-amino-2-chloro-4-nitrophenol is estimated to range between 50–70°C, though experimental validation is required.
Table 1: Estimated Physicochemical Properties
Spectral Signatures
While no experimental UV-Vis or NMR data for 5-amino-2-chloro-4-nitrophenol are available, its analogs exhibit characteristic absorption maxima between 230–300 nm due to π→π* transitions in the aromatic system . For instance, 2-chloro-5-nitrophenol shows λₘₐₓ at 298 nm , suggesting similar electronic properties for the target compound.
Synthetic Routes and Industrial Applications
Industrial and Research Uses
Nitroaromatic compounds are widely used in:
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Dye manufacturing: As intermediates for azo dyes.
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Agrochemicals: Herbicides and pesticides (e.g., chloronitrofen analogs).
Toxicological and Mutagenic Profiles
Acute and Subchronic Toxicity
Data from structurally similar compounds raise concerns about systemic toxicity. In a 90-day rat study on 2-amino-6-chloro-4-nitrophenol:
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15 mg/kg/day: No significant hematological changes.
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150 mg/kg/day: Discolored urine, reduced body weight gain .
Extrapolating these results, 5-amino-2-chloro-4-nitrophenol likely exhibits dose-dependent toxicity, with a predicted LD₅₀ (oral, rat) of 300–500 mg/kg.
Genotoxicity and Carcinogenicity
In vitro micronucleus assays on 2-amino-6-chloro-4-nitrophenol revealed:
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Clastogenic potential: Significant micronucleus formation in human lymphocytes at 1,400–1,600 µg/mL with metabolic activation (S9 mix) .
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Negative in vivo results: No micronuclei induction in mouse bone marrow at 150 mg/kg .
These findings suggest that nitroreduction metabolites (e.g., hydroxylamines) may drive DNA damage, a mechanism likely shared by 5-amino-2-chloro-4-nitrophenol.
Environmental Fate and Biodegradation
Microbial Degradation Pathways
While no studies directly address 5-amino-2-chloro-4-nitrophenol, Cupriavidus sp. CNP-8 degrades 2-chloro-5-nitrophenol via:
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Nitroreduction: NADPH-dependent nitroreductase (MnpA) converts −NO₂ to −NHOH .
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Dechlorination: Hydrolases remove −Cl substituents.
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Ring cleavage: Dioxygenases mineralize the aromatic backbone .
Analogous pathways may operate for 5-amino-2-chloro-4-nitrophenol, though the amino group could sterically hinder enzyme binding.
Ecotoxicity and Bioaccumulation
Chlorinated nitroaromatics generally exhibit:
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